5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C12H11N5O2 |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
5-amino-1-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H11N5O2/c1-19-9-4-2-3-8(5-9)17-11-10(6-15-17)12(18)16(13)7-14-11/h2-7H,13H2,1H3 |
InChI Key |
CTBLZKRNHUNWTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C=N2)C(=O)N(C=N3)N |
Origin of Product |
United States |
Preparation Methods
Ortho-Amino Pyrazole Precursor Synthesis
The foundational step involves preparing 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate, a critical intermediate. As demonstrated in pyrazolo[3,4-d]pyrimidine syntheses, 3-methoxyphenylhydrazine reacts with ethyl cyanoacetate in ethanol under reflux to form the pyrazole core. Spectral confirmation includes:
Acid-Catalyzed Cyclization with Nitriles
Cyclization of the ortho-amino ester with cyanamide in dioxane under HCl gas yields the target compound:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Time | 6 h |
| Yield | 72% |
| Purity (HPLC) | 98.4% |
Key spectral markers for the product:
Microwave-Assisted Synthesis
Enhanced Reaction Kinetics
Microwave irradiation (300 W, 120°C) reduces cyclization time to 25 minutes while improving yield to 85%. Comparative studies show:
| Method | Time | Yield | Energy Consumption |
|---|---|---|---|
| Conventional | 6 h | 72% | 450 kJ |
| Microwave | 25 min | 85% | 180 kJ |
"Microwave synthesis minimizes side reactions by enabling rapid, uniform heating of the reaction mixture."
Solvent and Catalyst Optimization
Ethanol-water (4:1) with 0.5 mol% ZnCl<sub>2</sub> increases regioselectivity for the 5-amino isomer:
-
Regioselectivity : 92:8 (5-amino vs. 7-amino)
-
Side Products : <2% pyrazolo[4,3-d]pyrimidine byproduct
Post-Cyclization Functionalization
Direct Amination of Pyrimidine Intermediates
For substrates lacking the 5-amino group, chlorination followed by ammonolysis introduces the amine:
Yield : 68% after two steps
Reductive Amination Approaches
Catalytic hydrogenation (H<sub>2</sub>/Pd-C, 50 psi) of 5-nitro derivatives achieves quantitative conversion:
-
Conditions : 25°C, 4 h in methanol
-
Limitation : Requires pre-installed nitro group at position 5
Analytical Characterization
Spectroscopic Correlations
Unambiguous structural assignment relies on multimodal analysis:
| Technique | Diagnostic Features |
|---|---|
| IR | 3360 cm<sup>−1</sup> (NH<sub>2</sub>), 1685 cm<sup>−1</sup> (C=O) |
| <sup>1</sup>H NMR | δ 8.22 (s, 1H, H-3), 6.85–7.40 (m, 4H, Ar-H) |
| <sup>13</sup>C NMR | δ 158.9 (C-4), 139.2 (C-3a), 112.7 (C-5) |
Chromatographic Purity Assessment
HPLC analysis (C18 column, 0.1% HCOOH/MeCN gradient) shows:
-
Retention Time : 6.8 min
-
Column Efficiency : 18,500 plates/m
Comparative Evaluation of Synthetic Routes
Yield and Scalability
| Method | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Conventional | 72% | 63% |
| Microwave | 85% | 78% |
| Post-Functionalization | 68% | 55% |
Environmental Impact Metrics
-
Process Mass Intensity :
-
Conventional: 12.8 kg/kg product
-
Microwave: 8.3 kg/kg product
-
-
E-Factor :
-
Conventional: 34.7
-
Microwave: 21.9
-
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves various methods such as cyclization reactions with ortho-amino esters and nitriles. Recent studies have demonstrated the successful synthesis of this compound using microwave-assisted techniques, which enhance yield and reduce reaction time. The characterization of synthesized compounds is typically conducted using spectral methods like NMR and IR spectroscopy to confirm their structure and purity .
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibit significant anti-inflammatory effects. In particular, studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models. For instance, a study reported that certain derivatives demonstrated lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains and fungi. In vitro studies utilizing the agar well diffusion method revealed that some synthesized derivatives exhibited notable antimicrobial activity comparable to standard antibiotics. For example, specific derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer properties of this compound have garnered attention in recent years. Preliminary studies indicate that it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. A notable study highlighted its cytotoxic effects on A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM respectively . These findings suggest the potential for developing new anticancer agents based on this scaffold.
Comparative Data Table
The following table summarizes the biological activities observed for this compound derivatives:
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study 1 : A series of compounds were tested for their anti-inflammatory effects in a controlled trial involving patients with chronic inflammatory diseases. Results indicated a marked improvement in symptoms with minimal side effects compared to conventional treatments.
- Case Study 2 : In an experimental study on cancer cell lines, derivatives of this compound demonstrated potent cytotoxicity, warranting further investigation into their mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives vary primarily in substituents at positions 1, 5, and 5. Key structural analogues include:
Physical and Chemical Properties
Substituents significantly impact physicochemical parameters:
Biological Activity
5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₅O
- Molecular Weight : 229.25 g/mol
- CAS Number : [Not specified in the sources]
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. It has been studied extensively for its potential as an anticancer agent due to its inhibitory effects on various kinases, including cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including 5-amino derivatives. For instance:
- Inhibition of Cancer Cell Growth : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values ranged from 3 to 10 µM, indicating potent activity against these targets .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibition |
| 5b | HCT-116 | 10 | CDK2 inhibition |
| 9e | MCF-7 | 3 | Induction of apoptosis and cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine possess significant antibacterial effects against various pathogens.
Table 2: Summary of Antimicrobial Activity
| Compound | Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Inhibition of cell wall synthesis |
| 10 | Escherichia coli | 0.25 | Disruption of membrane integrity |
Case Studies
Several case studies have reported the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study on Cancer Treatment :
- Case Study on Antimicrobial Resistance :
Q & A
Q. What are the standard synthetic routes for 5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how are intermediates characterized?
The compound is synthesized via cyclocondensation of 5-aminopyrazole derivatives with carbonyl-containing reagents. A typical route involves reacting 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile with formamide or urea under reflux to form the pyrazolo[3,4-d]pyrimidine core . Intermediates are characterized using 1H/13C NMR (to confirm regiochemistry), IR spectroscopy (to identify functional groups like -NH2 and C=O), and mass spectrometry (to verify molecular weight). Purity is assessed via HPLC with UV detection at 254 nm .
Q. How is the compound’s biological activity assessed in preliminary assays?
In vitro cytotoxicity is evaluated using cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). Anti-inflammatory activity is tested via inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages . Dose-response curves (IC50 values) are generated, and selectivity indices are calculated relative to normal cells (e.g., HEK-293). Positive controls (e.g., doxorubicin for cytotoxicity, aspirin for anti-inflammatory activity) are included for validation .
Q. What are the key solubility and stability considerations for this compound?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents like DMSO or DMF. For biological assays, stock solutions are prepared in DMSO (≤0.1% final concentration to avoid cytotoxicity). Stability is assessed under varying pH (3–9) and temperatures (4°C, 25°C, −80°C) using HPLC to monitor degradation over 72 hours. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scale-up?
Key parameters include:
- Solvent selection : Acetonitrile or DMF improves cyclization efficiency compared to ethanol .
- Catalysts : Triethylamine (5 mol%) enhances reaction rates in condensation steps .
- Temperature control : Stepwise heating (70°C → 110°C) minimizes side-product formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetonitrile/water) achieves >95% purity. Yield improvements (from ~40% to 65%) are documented when using microwave-assisted synthesis .
Q. How are structure-activity relationship (SAR) studies designed to elucidate critical functional groups?
Systematic substitution at the 3-methoxyphenyl and pyrimidin-4-one positions is performed. For example:
- Replacing the methoxy group with halogens (e.g., Cl, F) alters lipophilicity (logP measured via shake-flask method).
- Modifying the pyrimidinone ring to pyrimidinethione increases kinase inhibition potency . Biological data are analyzed using multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .
Q. How can contradictory data on biological targets be resolved?
Discrepancies in target identification (e.g., kinase vs. COX-2 inhibition) are addressed by:
- Competitive binding assays : Use fluorescent probes (e.g., ATP-analog TNP-ATP) to quantify target engagement .
- Gene knockdown : siRNA-mediated silencing of suspected targets (e.g., EGFR) validates mechanism .
- Cross-species testing : Differences in human vs. murine enzyme active sites may explain variability .
Q. What computational methods are used for target prediction and binding mode analysis?
Molecular docking (AutoDock Vina) with crystal structures of kinases (PDB: 1M17) or COX-2 (PDB: 3NT1) predicts binding poses. MD simulations (GROMACS, 100 ns trajectories) assess stability of ligand-receptor complexes. Pharmacophore models (e.g., HipHop in Discovery Studio) guide lead optimization .
Q. What are the critical parameters for in vivo efficacy testing?
- Dosing regimen : Subcutaneous administration (5–20 mg/kg/day) balances bioavailability and toxicity in xenograft models .
- Biomarker analysis : ELISA measures plasma TNF-α or IL-6 levels post-treatment.
- Histopathology : Liver/kidney sections are screened for compound-induced toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
